molecular formula C25H29N3O4 B14959988 1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959988
M. Wt: 435.5 g/mol
InChI Key: QILLGFJNAYQXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines cyclohexyl, methoxyphenyl, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the cyclohexyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and protecting groups to ensure selective reactions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for efficient and scalable production while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrrolidine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-N-{2-[(4-hydroxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    1-cyclohexyl-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, may influence the compound’s reactivity and interactions with molecular targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

1-cyclohexyl-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H29N3O4/c1-32-20-13-11-18(12-14-20)26-25(31)21-9-5-6-10-22(21)27-24(30)17-15-23(29)28(16-17)19-7-3-2-4-8-19/h5-6,9-14,17,19H,2-4,7-8,15-16H2,1H3,(H,26,31)(H,27,30)

InChI Key

QILLGFJNAYQXPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.